{5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone
Overview
Description
The compound {5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone
is a complex organic molecule. It contains a thiadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms . The thiadiazole ring is substituted with a morpholino methanone group and a 4-chlorophenyl sulfanyl group .
Molecular Structure Analysis
The molecular formula of this compound isC13H12ClN3O2S2
. It contains a thiadiazole ring, a morpholino group, and a 4-chlorophenyl sulfanyl group . The exact three-dimensional structure would require further analysis, such as X-ray crystallography, to determine.
Scientific Research Applications
Synthesis and Antiviral Activity
Research on derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, which share a structural similarity with {5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone, has shown potential antiviral activities. For instance, compounds synthesized from 4-chlorobenzoic acid demonstrated anti-tobacco mosaic virus activity (Chen et al., 2010).
Antituberculosis Activity
A series of 3-heteroarylthioquinoline derivatives, closely related to the compound , were synthesized and tested for their antituberculosis properties. Some of these compounds exhibited significant activity against Mycobacterium tuberculosis (Chitra et al., 2011).
Spectral Characterization and Antibacterial Activity
Novel compounds including 4-amino-2-(4-chlorophenyl)aminothiazol-5-yl)(thiophene-2-yl)methanone were synthesized and characterized, with studies indicating potential antibacterial activity. This research utilized methods like UV, IR, NMR, and mass spectrometry for structural analysis (Shahana & Yardily, 2020).
Potential PET Agent in Parkinson's Disease Imaging
Research into synthesizing compounds similar to this compound, such as HG-10-102-01, has been conducted for potential use in PET imaging of the LRRK2 enzyme in Parkinson's disease (Wang et al., 2017).
Synthesis of Antimicrobial Agents
A study on the synthesis of formazans from a base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, which is structurally related to the compound , indicated potential as antimicrobial agents (Sah et al., 2014).
Future Directions
The future directions for research on this compound could include determining its physical and chemical properties, studying its chemical reactivity, and investigating its potential biological activity. This could involve in vitro and in vivo studies to determine if it has any therapeutic potential .
Properties
IUPAC Name |
[5-(4-chlorophenyl)sulfanylthiadiazol-4-yl]-morpholin-4-ylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2S2/c14-9-1-3-10(4-2-9)20-13-11(15-16-21-13)12(18)17-5-7-19-8-6-17/h1-4H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJKWLGXMYVCHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(SN=N2)SC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.